N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a unique combination of a thiophene ring, a pyridine ring, and a cyclohexene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 5-(thiophen-3-yl)pyridin-3-yl)methyl bromide. This intermediate is then reacted with cyclohex-3-enecarboxamide under specific conditions to yield the target compound.
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Preparation of 5-(thiophen-3-yl)pyridin-3-yl)methyl bromide
Reactants: Thiophene-3-carboxaldehyde, 3-bromopyridine, and a suitable base.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then purified using column chromatography.
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Formation of this compound
Reactants: 5-(thiophen-3-yl)pyridin-3-yl)methyl bromide and cyclohex-3-enecarboxamide.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile.
Procedure: The reactants are combined and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The bromide group in the intermediate can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Studies are exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)cyclohex-3-enecarboxamide: Lacks the thiophene ring, which may reduce its biological activity.
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: Contains a benzene ring instead of a cyclohexene ring, which can alter its electronic properties.
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide: The position of the thiophene ring is different, which can affect its reactivity and interactions.
Uniqueness
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to the combination of its structural features, which confer specific electronic and steric properties
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(14-4-2-1-3-5-14)19-10-13-8-16(11-18-9-13)15-6-7-21-12-15/h1-2,6-9,11-12,14H,3-5,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNSHWOLXGPQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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